3-Amino-4-methoxybutan-1-ol basic properties
3-Amino-4-methoxybutan-1-ol basic properties
An In-Depth Technical Guide to the Basic Properties of 3-Amino-4-methoxybutan-1-ol
Introduction
3-Amino-4-methoxybutan-1-ol is a chiral β-amino alcohol that serves as a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules, such as specialized diamines.[1][2] This guide provides a comprehensive overview of its fundamental basic properties, structural characteristics, and key handling protocols, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind its chemical behavior, offering field-proven insights grounded in established chemical principles.
Section 1: Core Physicochemical Properties
The functionality of 3-Amino-4-methoxybutan-1-ol is dictated by the interplay of its three key functional groups: the primary amine, the primary alcohol, and the methoxy ether. These groups govern its basicity, solubility, and reactivity.
Basicity and pKa
The primary determinant of the molecule's basicity is the lone pair of electrons on the nitrogen atom of the primary amine group.[3] This lone pair can readily accept a proton (H⁺), defining it as a Brønsted-Lowry base.[4][5]
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Causality: The basicity of simple alkyl amines is generally stronger than that of ammonia because the alkyl groups are electron-donating, which increases the electron density on the nitrogen and makes the lone pair more available for protonation.[5] For 3-Amino-4-methoxybutan-1-ol, we must consider the inductive effects of the neighboring hydroxyl and methoxy groups. Both are electron-withdrawing groups, which will slightly pull electron density away from the nitrogen center. This effect is expected to decrease the basicity slightly compared to a simple alkyl amine like 1-aminobutane. Therefore, the pKa of the conjugate acid (R-NH₃⁺) is estimated to be in the range of 9.5 to 10.5, typical for primary amines but potentially on the lower end of that range.
Solubility Profile
The solubility is governed by the molecule's ability to form hydrogen bonds.
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Expert Insight: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group makes 3-Amino-4-methoxybutan-1-ol highly capable of hydrogen bonding, both as a donor and an acceptor. This structural feature predicts high solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[6][7] The C4 alkyl backbone and the methyl ether group introduce some lipophilic character, suggesting at least moderate solubility in less polar organic solvents.
Reactivity and Stability
The molecule's reactivity is twofold, stemming from its amine and alcohol functionalities.
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Amine Group: As a primary amine, it is nucleophilic and will react with a variety of electrophiles. Common reactions include acylation to form amides, alkylation, and reaction with aldehydes and ketones to form imines.
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Alcohol Group: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid. It can also undergo esterification with carboxylic acids or acylation with acid chlorides.
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Stability: The compound is chemically stable under standard ambient conditions (room temperature).[8] However, like many amines, it should be stored away from strong oxidizing agents.
Quantitative Data Summary
| Property | Value | Source / Rationale |
| Molecular Formula | C₅H₁₃NO₂ | [9] |
| Molecular Weight | 119.16 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Inferred from similar amino alcohols[10] |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Estimated based on amine basicity principles[5] |
| Water Solubility | High | Predicted due to -OH and -NH₂ groups[6][7] |
| Boiling Point | > 200 °C | Inferred from similar structures like 4-Amino-1-butanol[8] |
Section 2: Spectroscopic Characterization Workflow
For any researcher, confirming the identity and purity of a compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecular structure. The following describes the expected spectroscopic signature for 3-Amino-4-methoxybutan-1-ol.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons on the -OH and -NH₂ groups would likely appear as broad singlets that are exchangeable with D₂O. The methoxy group (-OCH₃) would present as a sharp singlet at approximately 3.3-3.4 ppm. The protons on the carbon backbone (-CH-, -CH₂-) would appear as complex multiplets between 1.5 and 3.8 ppm.
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¹³C NMR: The molecule has five carbon atoms in unique chemical environments, and thus a ¹³C NMR spectrum should display five distinct signals. The carbon bearing the -OH group would be found around 60-65 ppm, the carbon with the -NH₂ group around 50-55 ppm, and the methoxy carbon around 59 ppm.
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FT-IR Spectroscopy: The infrared spectrum provides clear evidence for the key functional groups. A prominent, broad absorption band between 3200-3500 cm⁻¹ would indicate the overlapping O-H and N-H stretching vibrations. C-H stretching bands would appear just below 3000 cm⁻¹, and a strong C-O stretching band would be visible in the 1050-1150 cm⁻¹ region.[11][12]
Section 3: Synthesis Protocol and Safe Handling
The (S)-enantiomer of 3-Amino-4-methoxybutan-1-ol is a particularly sought-after intermediate. A reliable asymmetric synthesis has been developed, providing a practical route for its preparation in a laboratory setting.[1][2]
Asymmetric Synthesis via Reductive Amination
This protocol is adapted from a published, peer-reviewed procedure and demonstrates a self-validating system where product crystallization is used to upgrade enantiomeric excess.[1][2]
Step-by-Step Methodology:
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Reductive Amination: The starting β-keto ester, methyl 4-methoxy-3-oxobutanoate, is subjected to asymmetric reductive amination.
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Causality: This step is critical for establishing the stereocenter. A chiral Ruthenium-MeOBIPHEP catalyst is used with ammonium acetate and hydrogen gas. The catalyst creates a chiral environment, directing the hydrogenation to occur preferentially on one face of the intermediate enamine, resulting in high enantiomeric excess (97-98% ee).[1][2]
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-
Transitory N-Boc Protection: The resulting amino ester is protected with di-tert-butyl dicarbonate (Boc₂O).
-
Expert Insight: This step is necessary because the subsequent reducing agent, lithium borohydride (LiBH₄), can react with the acidic N-H protons of the amine. Protecting the amine as a non-acidic carbamate prevents this side reaction and ensures the hydride is available for the desired ester reduction.[2]
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Ester Reduction: The N-Boc protected amino ester is reduced to the corresponding alcohol using LiBH₄.
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Causality: LiBH₄ is a milder reducing agent than LiAlH₄ and is selective for esters in the presence of the Boc-protecting group, providing a clean conversion to the primary alcohol.[2]
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-
Deprotection and Crystallization: The Boc group is removed using an acid (e.g., HCl in a suitable solvent), which also forms the hydrochloride salt of the final product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Amino-4-methoxybutan-1-ol is not widely available, safe handling procedures can be established based on its functional groups and data from analogous compounds like 4-Amino-1-butanol.[8]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8]
-
Incompatibility: Avoid contact with strong oxidizing agents, acids, and acid chlorides.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
3-Amino-4-methoxybutan-1-ol is a functionally rich molecule whose basicity, solubility, and reactivity are a direct consequence of its amine, alcohol, and ether groups. Its utility as a chiral building block is well-established, with robust synthetic protocols available for its preparation. A thorough understanding of its physicochemical properties and spectroscopic signatures, as detailed in this guide, is essential for its effective application in research and development.
References
- Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. (2011). Organic Process Research & Development.
- Asymmetric Synthesis of (S)
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- Why are amines more basic than alcohols? (2016). Quora.
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- Compare the base strengths of amines with those of alcohols. (n.d.). Study.com.
- SAFETY DATA SHEET - 4-Amino-1-butanol. (2025). Sigma-Aldrich.
- 24.3: Basicity of Amines. (2025). Chemistry LibreTexts.
- (S)-3-Amino-4-methoxybutan-1-ol hydrochloride. (n.d.). BLDpharm.
- 3-amino-4-methoxy-3-methylbutan-1-ol. (n.d.). PubChem.
- 3-AMINO-4-METHOXYBUTAN-1-OL, 95% Purity, C5H13NO2, 100 mg. (n.d.). CP Lab Safety.
- 3-Methoxybutan-1-ol. (n.d.). Solubility of Things.
- 4-Methoxy-1-butanol. (n.d.). Solubility of Things.
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- Determining a Structure with IR and NMR. (2018). YouTube.
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